silane CAS No. 87729-87-1](/img/structure/B14392556.png)
[2,2-Diphenyl-1-(phenylsulfanyl)ethenyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is an organosilicon compound characterized by the presence of phenyl groups and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane typically involves the reaction of phenylsulfanyl-substituted alkenes with trimethylsilyl reagents. One common method is the hydrosilylation reaction, where a phenylsulfanyl-substituted alkene reacts with trimethylsilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding silanes with different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various silanes with different oxidation states.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学研究应用
Chemistry
In chemistry, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features allow for interactions with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of phenyl and silyl groups can enhance the pharmacokinetic properties of drug candidates, improving their efficacy and stability.
Industry
In the industrial sector, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
作用机制
The mechanism of action of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane involves interactions with molecular targets through its phenyl and silyl groups. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
Uniqueness
Compared to similar compounds, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is unique due to the presence of three methyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and chemical synthesis.
属性
CAS 编号 |
87729-87-1 |
|---|---|
分子式 |
C23H24SSi |
分子量 |
360.6 g/mol |
IUPAC 名称 |
(2,2-diphenyl-1-phenylsulfanylethenyl)-trimethylsilane |
InChI |
InChI=1S/C23H24SSi/c1-25(2,3)23(24-21-17-11-6-12-18-21)22(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI 键 |
PBAUUTMBFNNZBH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
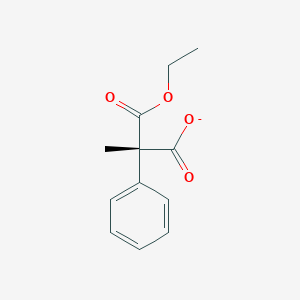




![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
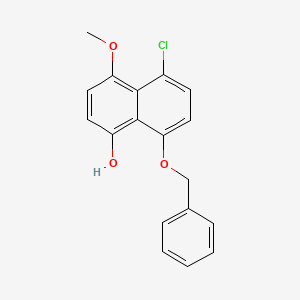
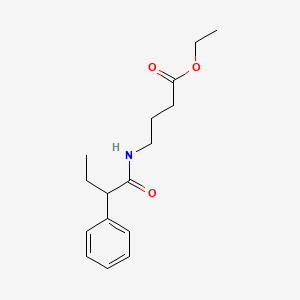


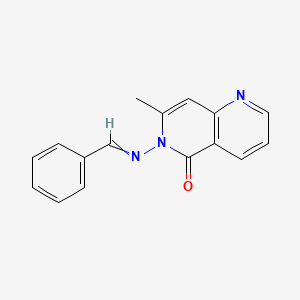
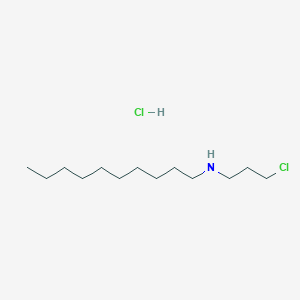
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
